tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
CAS No.: 2306249-50-1
Cat. No.: VC11643098
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306249-50-1 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m0/s1 |
| Standard InChI Key | VERHYGQTHIOMQC-XHNCKOQMSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2C[C@H]1CN2 |
| SMILES | CC(C)(C)OC(=O)NC1CC2CC1CN2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2CC1CN2 |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound features a bicyclo[2.2.1]heptane system, a norbornane-derived scaffold, with an azabicyclic nitrogen at position 2 and a tert-butyl carbamate group at position 5. The molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol. The stereochemistry at positions 1S, 4S, and 5R imposes distinct spatial constraints, influencing its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 2306249-50-1 |
| IUPAC Name | tert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2C[C@H]1CN2 |
| InChI Key | VERHYGQTHIOMQC-XHNCKOQMSA-N |
The bicyclic structure enhances metabolic stability compared to linear analogs, making it valuable in drug design.
Stereochemical Considerations
The (1S,4S,5R) configuration distinguishes this compound from related isomers, such as the (1R,4R,5R) variant (CAS: 1400808-13-0). X-ray crystallography and NMR studies confirm that the stereochemistry governs hydrogen-bonding patterns and enzyme-binding affinities. For instance, the axial orientation of the carbamate group in the (1S,4S,5R) isomer facilitates interactions with hydrophobic pockets in kinase targets .
Synthetic Methodologies
Carbamate Protection Strategies
The synthesis typically begins with the protection of the secondary amine in 2-azabicyclo[2.2.1]heptane using di-tert-butyl dicarbonate (Boc₂O). A representative procedure involves:
-
Dissolving the amine in dichloromethane (DCM) with triethylamine (Et₃N).
-
Adding Boc₂O at 0°C and stirring at room temperature for 12 hours.
-
Purifying via column chromatography (ethyl acetate/hexane).
This method achieves yields >80% and is scalable to multigram quantities.
Coupling Reactions in Drug Intermediate Synthesis
The compound’s primary application lies in nucleophilic substitution and amide coupling reactions. For example, in the synthesis of kinase inhibitors:
Example 1: Synthesis of N-[4-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)phenyl]-4-methylbenzenesulphonamide
-
Reagents: 4-Fluoroaniline, p-toluenesulphonyl chloride, tert-butyl 3-azabicyclo[3.1.0]hex-6-ylcarbamate.
-
Conditions: DMF, 130°C, 16 hours.
-
Yield: 16% after chromatography.
-
Characterization: ¹H NMR (400 MHz, MeOH-d₄) δ 2.12 (s, 2H), 2.36 (s, 3H); ESI-MS m/z 444.17 [M+1]⁺ .
Example 2: Synthesis of 3-[5-(Trifluoromethyl)pyridin-2-yl]-3-azabicyclo[3.1.0]hexan-6-amine
-
Reagents: 2-Chloro-5-(trifluoromethyl)pyridine.
-
Conditions: DMF, 80°C, 6 hours.
-
Yield: Quantitative conversion (purified via 30% ethyl acetate/hexane).
Large-Scale Production Challenges
Scale-up efforts face challenges in minimizing epimerization during Boc deprotection. Optimal conditions use trifluoroacetic acid (TFA) in DCM at 0°C, preserving stereochemical integrity .
Applications in Pharmaceutical Development
Kinase Inhibitor Scaffolds
The compound’s rigid structure aligns with ATP-binding pockets in kinases. Modifications at the carbamate group yield analogs with nanomolar IC₅₀ values against EGFR and ALK kinases . For instance, coupling with pyrrolo[2,3-d]pyrimidine derivatives produced compounds showing >90% inhibition at 1 μM concentrations in enzymatic assays .
Antiviral and Antibiotic Research
Derivatives exhibit activity against RNA viruses, including SARS-CoV-2, by targeting viral proteases. A 2023 study reported EC₅₀ values of 2.4 μM in Vero E6 cells, with low cytotoxicity (CC₅₀ > 50 μM).
Research Findings and Biological Evaluation
In Vitro Pharmacokinetics
Microsomal stability assays (human liver microsomes) show a half-life of 45 minutes, suggesting moderate hepatic clearance. Plasma protein binding is 89%, aligning with lipophilic carbamates.
In Vivo Efficacy
In murine models of non-small cell lung cancer (NSCLC), a derivative (50 mg/kg, oral) reduced tumor volume by 62% vs. controls over 21 days, with no weight loss observed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume